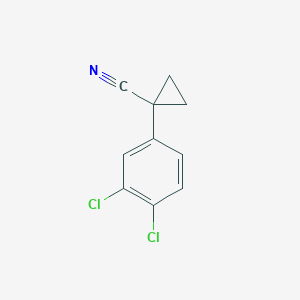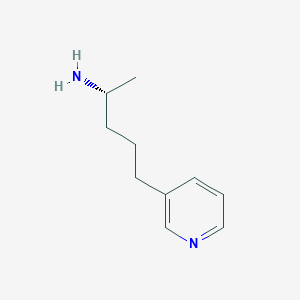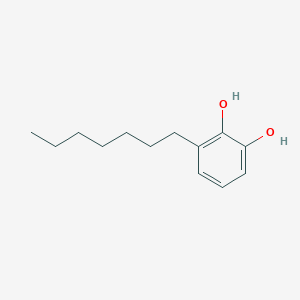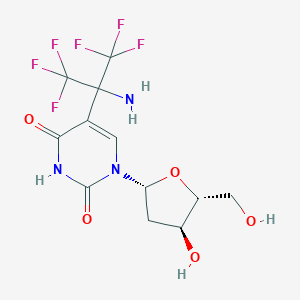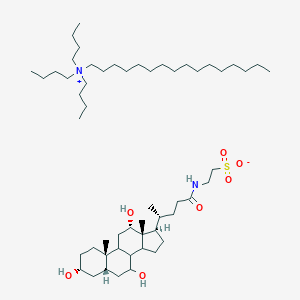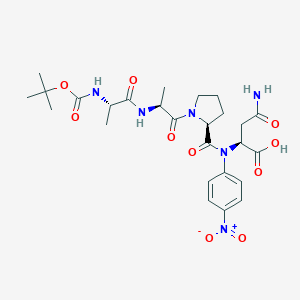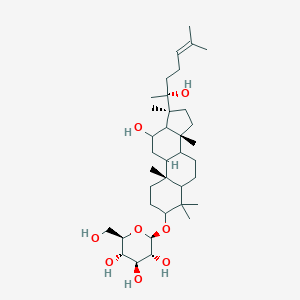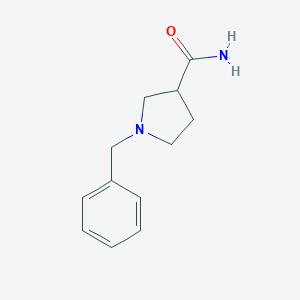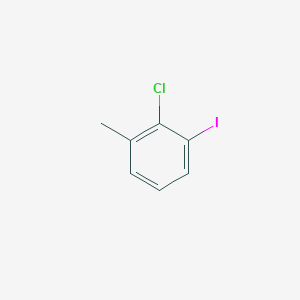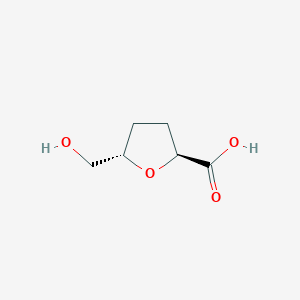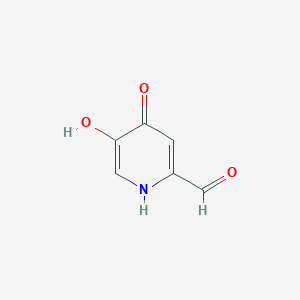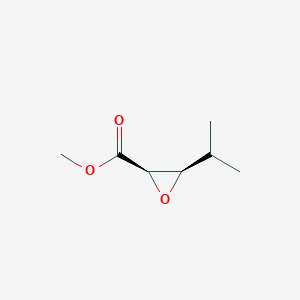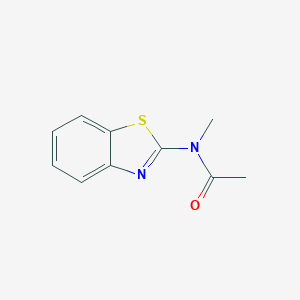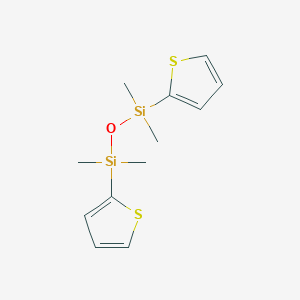
1,3-Di(thien-2-yl)-1,1,3,3-tetramethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di(thien-2-yl)-1,1,3,3-tetramethyldisiloxane, commonly known as DTTMS, is a chemical compound that has been widely used in scientific research. DTTMS is a siloxane-based compound that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of DTTMS is not fully understood. However, it is believed that DTTMS acts as a nucleophile in organic reactions, and can form stable complexes with transition metal ions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of DTTMS. However, DTTMS has been reported to have low toxicity, and is not expected to cause any adverse effects in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
DTTMS has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DTTMS is also relatively inexpensive, making it an attractive option for researchers. However, DTTMS has some limitations, including its low solubility in common organic solvents, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research involving DTTMS. One potential area of research is the use of DTTMS as a building block for the synthesis of new organic compounds with potential applications in materials science and electronics. Another potential area of research is the use of DTTMS as a dopant in organic solar cells, with the aim of improving their efficiency. Additionally, the use of DTTMS as a sensitizer in dye-sensitized solar cells could also be explored. Finally, the development of new synthesis methods for DTTMS could also be an area of future research.
Méthodes De Synthèse
DTTMS can be synthesized through various methods, including the reaction of 1,1,3,3-tetramethyldisiloxane with 2-thiophenecarboxaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Other methods of synthesis include the reaction of 2-thiophenecarboxaldehyde with hexamethyldisiloxane in the presence of a base, and the reaction of 2-thiophenecarboxaldehyde with 1,1,3,3-tetramethyldisilazane in the presence of a base.
Applications De Recherche Scientifique
DTTMS has been widely used in scientific research as a building block for the synthesis of various organic compounds. DTTMS has been used as a ligand in organometallic chemistry, and as a precursor for the synthesis of thiophene-based polymers. DTTMS has also been used as a dopant in organic solar cells, and as a sensitizer in dye-sensitized solar cells.
Propriétés
Numéro CAS |
124733-28-4 |
|---|---|
Nom du produit |
1,3-Di(thien-2-yl)-1,1,3,3-tetramethyldisiloxane |
Formule moléculaire |
C12H18OS2Si2 |
Poids moléculaire |
298.6 g/mol |
Nom IUPAC |
[dimethyl(thiophen-2-yl)silyl]oxy-dimethyl-thiophen-2-ylsilane |
InChI |
InChI=1S/C12H18OS2Si2/c1-16(2,11-7-5-9-14-11)13-17(3,4)12-8-6-10-15-12/h5-10H,1-4H3 |
Clé InChI |
QADSGEVECQYJAL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=CC=CS1)O[Si](C)(C)C2=CC=CS2 |
SMILES canonique |
C[Si](C)(C1=CC=CS1)O[Si](C)(C)C2=CC=CS2 |
Synonymes |
1,3-DI(THIEN-2-YL)-1,1,3,3-TETRAMETHYLDISILOXANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



